2-Hydroxy-5-methoxy-1-indolinecarbaldehyde
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Overview
Description
2-Hydroxy-5-methoxy-1-indolinecarbaldehyde is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a derivative of indoline and contains both hydroxy and methoxy functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-1-indolinecarbaldehyde typically involves the reaction of 4-methoxyphenol with formaldehyde under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the indoline ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-1-indolinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-Hydroxy-5-methoxybenzoic acid.
Reduction: 2-Hydroxy-5-methoxy-1-indolinecarbinol.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-methoxy-1-indolinecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-1-indolinecarbaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity, interact with DNA, and affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different structural arrangement.
5-Methoxyindole-2-carboxaldehyde: Another indole derivative with a methoxy group at a different position.
Uniqueness
2-Hydroxy-5-methoxy-1-indolinecarbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13303-70-3 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-14-8-2-3-9-7(4-8)5-10(13)11(9)6-12/h2-4,6,10,13H,5H2,1H3 |
InChI Key |
QICSIODSGSXXLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(C2)O)C=O |
Origin of Product |
United States |
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